molecular formula C29H24N2O4 B14044664 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid

Numéro de catalogue: B14044664
Poids moléculaire: 464.5 g/mol
Clé InChI: LYOLIFJQWDNJIC-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The compound’s structure features a 6-phenylpyridin-3-yl substituent on the β-carbon of the propanoic acid backbone, which introduces aromatic and hydrogen-bonding capabilities.

Propriétés

Formule moléculaire

C29H24N2O4

Poids moléculaire

464.5 g/mol

Nom IUPAC

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-phenylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C29H24N2O4/c32-28(33)27(16-19-14-15-26(30-17-19)20-8-2-1-3-9-20)31-29(34)35-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,17,25,27H,16,18H2,(H,31,34)(H,32,33)/t27-/m0/s1

Clé InChI

LYOLIFJQWDNJIC-MHZLTWQESA-N

SMILES isomérique

C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

SMILES canonique

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Fmoc-protected amino acids generally involves:

  • Starting from the corresponding chiral amino acid or its ester.
  • Protection of the amino group using the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
  • Introduction or modification of the side chain substituent, in this case, the 6-phenylpyridin-3-yl moiety, either by direct functionalization or by using a suitably substituted amino acid precursor.

For the compound , the synthetic route typically involves:

Specific Preparation Procedures

While direct literature detailing the exact preparation of the 6-phenylpyridin-3-yl derivative is scarce, analogous methods applied to similar Fmoc-protected amino acids with heteroaryl side chains provide a reliable framework. For example, procedures used for Fmoc-protected amino acids with pyridinyl or phenyl substituents can be adapted.

A representative preparation method based on general Fmoc-amino acid synthesis and heterocyclic group transfer reactions is as follows:

  • Step 1: Synthesis of the amino acid precursor

    The chiral amino acid bearing the 6-phenylpyridin-3-yl side chain can be synthesized via:

    • Cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the phenyl group to a pyridinyl-substituted amino acid scaffold.
    • Alternatively, starting from commercially available 3-pyridylalanine derivatives, followed by phenylation at the 6-position of the pyridine ring.
  • Step 2: Fmoc protection

    The amino acid is dissolved in a suitable solvent (e.g., dioxane/water or DMF), and a mild base such as sodium bicarbonate or sodium carbonate is added to maintain a basic pH (around 8-9). Then, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added dropwise at 0°C to room temperature, and the mixture is stirred until completion (typically 1-2 hours).

  • Step 3: Work-up and purification

    The reaction mixture is acidified to precipitate the product or extracted with organic solvents. The crude product is purified by recrystallization or flash chromatography using solvents like ethyl acetate and hexanes.

  • Step 4: Characterization

    The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Example from Related Literature

A related study on heterocyclic group transfer reactions with Fmoc-protected amino acids describes a procedure where the amino acid methyl ester is subjected to substitution reactions, followed by hydrolysis to the acid form and Fmoc protection. The key steps include:

  • Reaction of the amino acid methyl ester with heterocyclic reagents under controlled temperature.
  • Quenching and extraction steps to isolate the intermediate.
  • Hydrolysis of the methyl ester to yield the free acid.
  • Fmoc protection of the amino group.

This method can be adapted for the 6-phenylpyridinyl side chain, ensuring stereochemical integrity (S-configuration) is maintained throughout.

Data Tables

Molecular and Chemical Data Summary

Parameter Data
Compound Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid
Molecular Formula C29H24N2O4 (estimated based on similar structures)
Molecular Weight ~460 g/mol (approximate, based on related compounds)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-phenylpyridin-3-yl)propanoic acid
SMILES Not directly available; analogous to related Fmoc-amino acids with pyridinyl side chains
Purification Methods Flash chromatography, recrystallization
Typical Solvents for Synthesis DMF, dioxane, water, ethyl acetate, hexanes
Reaction Conditions 0°C to room temperature, mild basic pH (8-9)

Stock Solution Preparation (Adapted from Similar Compounds)

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 5.0 1.0 0.5
5 25.0 5.0 2.5
10 50.0 10.0 5.0

Note: Solvents typically include DMSO, methanol, or water depending on solubility.

Summary Table of Preparation Highlights

Step Description Conditions/Notes
Amino acid precursor synthesis Cross-coupling or functionalization of pyridinyl amino acid Requires palladium catalysts, inert atmosphere
Fmoc protection Reaction with Fmoc-Cl in basic aqueous-organic solvent 0°C to RT, pH ~8-9, 1-2 hours
Work-up Acidification, extraction, drying Use ethyl acetate, brine washes
Purification Flash chromatography or recrystallization Silica gel, EtOAc/hexanes solvent system
Characterization NMR, MS, elemental analysis Confirm structure and enantiomeric purity

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it useful in elucidating the mechanisms of various biological processes.

Medicine

In medicine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituent on the β-carbon of the propanoic acid chain. These modifications influence solubility, steric bulk, electronic properties, and biological interactions. Below is a comparative analysis of select analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes Reference ID
Target Compound* 6-phenylpyridin-3-yl Not Provided ~403–425 (estimated) N/A Peptide synthesis; antiviral research
(S)-2-...3-(o-tolyl)propanoic acid (211637-75-1) o-Tolyl (2-methylphenyl) C25H23NO4 401.45 99.76 Lab chemicals; SPPS intermediate
(S)-2-...3-(3-hydroxyphenyl)propanoic acid (178432-48-9) 3-Hydroxyphenyl C24H21NO5 403.43 N/A Research use; solubility challenges
(S)-2-...3-(thiophen-3-yl)propanoic acid (186320-06-9) Thiophen-3-yl C22H19NO4S 393.46 95 Heterocyclic peptide modifications
(S)-2-...3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-Tetrafluorophenyl C24H17F4NO4 459.39 N/A Enhanced metabolic stability; fluorinated probes
(S)-2-...3-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)propanoic acid Dimethylpyrrolylphenyl C29H27N2O4 473.54 N/A Specialty peptide conjugation

*Estimated molecular weight based on analogs; exact data unavailable in evidence.

Key Observations:
  • Aromatic vs.
  • Fluorinated Derivatives : The tetrafluorophenyl analog (CAS 211637-75-1) exhibits increased lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for in vivo studies .
  • Hydroxyaryl Substituents: The 3-hydroxyphenyl variant (CAS 178432-48-9) may face solubility limitations in non-polar solvents, necessitating dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for handling .
Purity and Characterization:
  • High-performance liquid chromatography (HPLC) purity exceeds 99% for commercial analogs like the o-tolyl derivative (99.76%) .
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation across all analogs .

Q & A

Q. What are the critical steps in synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves:

Reductive Amination : React Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl∙H₂N-Xxx-OMe esters under inert conditions to form intermediates .

Coupling Reaction : Treat intermediates with amines, pyridine, and EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) for 48 hours at room temperature to facilitate amide bond formation .

Purification : Use solvent extraction (e.g., ethyl acetate/water partitioning) followed by filtration or column chromatography (hexane/ethyl acetate gradients) to isolate the product .

  • Key Considerations : Monitor pH during coupling to avoid side reactions (e.g., epimerization).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin/eye contact due to acute toxicity (H302, H315, H319) .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Contradictions in Safety Data : GHS classifications vary by source (e.g., H335 for respiratory irritation in vs. Category 4 acute toxicity in ). Cross-reference SDS from multiple vendors and prioritize conservative precautions .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Solvent Extraction : Separate organic/aqueous phases using ethyl acetate for initial crude isolation .
  • Column Chromatography : Use silica gel with gradients of hexane:ethyl acetate (e.g., 70:30 to 50:50) for high-purity yields .
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) for crystalline products.

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for this compound?

  • Methodological Answer :
  • Catalyst Selection : Replace EDC∙HCl with HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure® to reduce racemization .
  • Microwave Assistance : Reduce reaction time from 48 hours to <6 hours by applying microwave irradiation (50–80°C) while maintaining yields >85% .
  • Monitoring : Use LC-MS or TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to track reaction progress .

Q. What analytical strategies resolve contradictions in impurity profiles during synthesis?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect byproducts (e.g., deprotected amines or oxidized Fmoc groups) .
  • NMR Analysis : Compare ¹H/¹³C NMR spectra with analogs (e.g., ) to identify regioisomers or stereochemical impurities .
  • Table: Common Impurities and Mitigation
Impurity TypeSourceMitigation Strategy
Fmoc cleavageAcidic conditionsUse neutral buffers during coupling
DiastereomersRacemizationAdd DIEA (N,N-diisopropylethylamine) to stabilize intermediates

Q. How does the Fmoc group influence stability under varying experimental conditions?

  • Methodological Answer :
  • Acid Sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF) but stable in mild acids (pH 4–6) .
  • Thermal Stability : Decomposition occurs >150°C; use low-temperature storage (<-20°C for long-term) .
  • Comparative Data : Analogous Fmoc-amino acids () show similar stability trends, supporting standardized handling protocols.

Q. What computational methods predict interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PyMOL to model binding to receptors (e.g., apelin receptors in ). Optimize force fields for π-π stacking with the phenylpyridinyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • Table: Key Interaction Parameters
ParameterValueRelevance
LogP3.2 ± 0.3Predicts membrane permeability
PSA90 ŲIndicates hydrogen-bonding potential

Comparative Analysis

Q. How do structural analogs of this compound differ in reactivity and application?

  • Methodological Answer :
  • Analog Synthesis : Replace the 6-phenylpyridin-3-yl group with fluorophenyl () or indole () moieties to tune electronic properties.
  • Bioactivity Screening : Test analogs in cell-based assays (e.g., ’s apelin-13 mimetics) to correlate structure with receptor affinity.
  • Table: Analog Comparison
Analog (CAS)ModificationApplication
2044710-58-7 ()Methoxybutanoic acidPeptide backbone flexibility
175291-56-2 ()Phosphoryloxy groupProdrug design

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.